Yuanhuacine Exhibits >100-Fold Subtype Selectivity for Basal-Like 2 Triple Negative Breast Cancer (TNBC) vs. Other TNBC Subtypes
Yuanhuacine demonstrates >100-fold selectivity for the basal-like 2 (BL2) subtype of triple negative breast cancer (TNBC) over other TNBC subtypes, a differentiation not documented for related daphnane diterpenes yuanhuadine or yuanhuagine [1]. This subtype-selective cytotoxicity is mechanistically linked to PKC activation, distinguishing yuanhuacine from conventional DNA-damaging agents (etoposide, gemcitabine) that lack this subtype specificity [2].
| Evidence Dimension | TNBC subtype-selective cytotoxicity (fold selectivity) |
|---|---|
| Target Compound Data | >100-fold selectivity for BL2 subtype |
| Comparator Or Baseline | Other TNBC subtypes (e.g., mesenchymal, luminal androgen receptor) |
| Quantified Difference | >100× higher potency against BL2 vs. other TNBC subtypes |
| Conditions | Cytotoxicity assay panel across TNBC molecular subtypes; HCC1806 (BL2) vs. comparator lines |
Why This Matters
Researchers focused on BL2 TNBC molecular liability targeting cannot substitute with non-selective daphnane analogues without losing this critical selectivity window.
- [1] Fermaintt CS, Peramuna T, Cai S, et al. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential. Cancers. 2021;13(11):2834. doi:10.3390/cancers13112834 View Source
- [2] Academia.edu. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential. Key Takeaways. View Source
